

"physical and chemical properties of Butyl 4-[(chloroacetyl)amino]benzoate"

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Compound of Interest

Compound Name: Butyl 4-[(chloroacetyl)amino]benzoate

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An In-depth Technical Guide to Butyl 4-[(chloroacetyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Butyl 4-[(chloroacetyl)amino]benzoate**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its precursor, Butyl 4-aminobenzoate, and analogous chemical transformations to provide a robust profile. This document includes key identifiers, predicted and analogous physical and chemical properties, a detailed, proposed experimental protocol for its synthesis and characterization, and insights into its potential reactivity and biological significance. The information is structured to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Chemical Identity and Physical Properties

Butyl 4-[(chloroacetyl)amino]benzoate is an organic compound that can be synthesized from the commercially available Butyl 4-aminobenzoate. While specific experimental data for **Butyl 4-[(chloroacetyl)amino]benzoate** is not extensively documented in publicly available

literature, its fundamental properties can be established, and others can be inferred from its starting material.

Table 1: Chemical Identifiers for **Butyl 4-[(chloroacetyl)amino]benzoate**

Identifier	Value	Reference
CAS Number	106214-24-8	[1][2]
Molecular Formula	C ₁₃ H ₁₆ ClNO ₃	[1][2]
Molecular Weight	269.72 g/mol	[1][2]
IUPAC Name	Butyl 4-[(2-chloroacetyl)amino]benzoate	

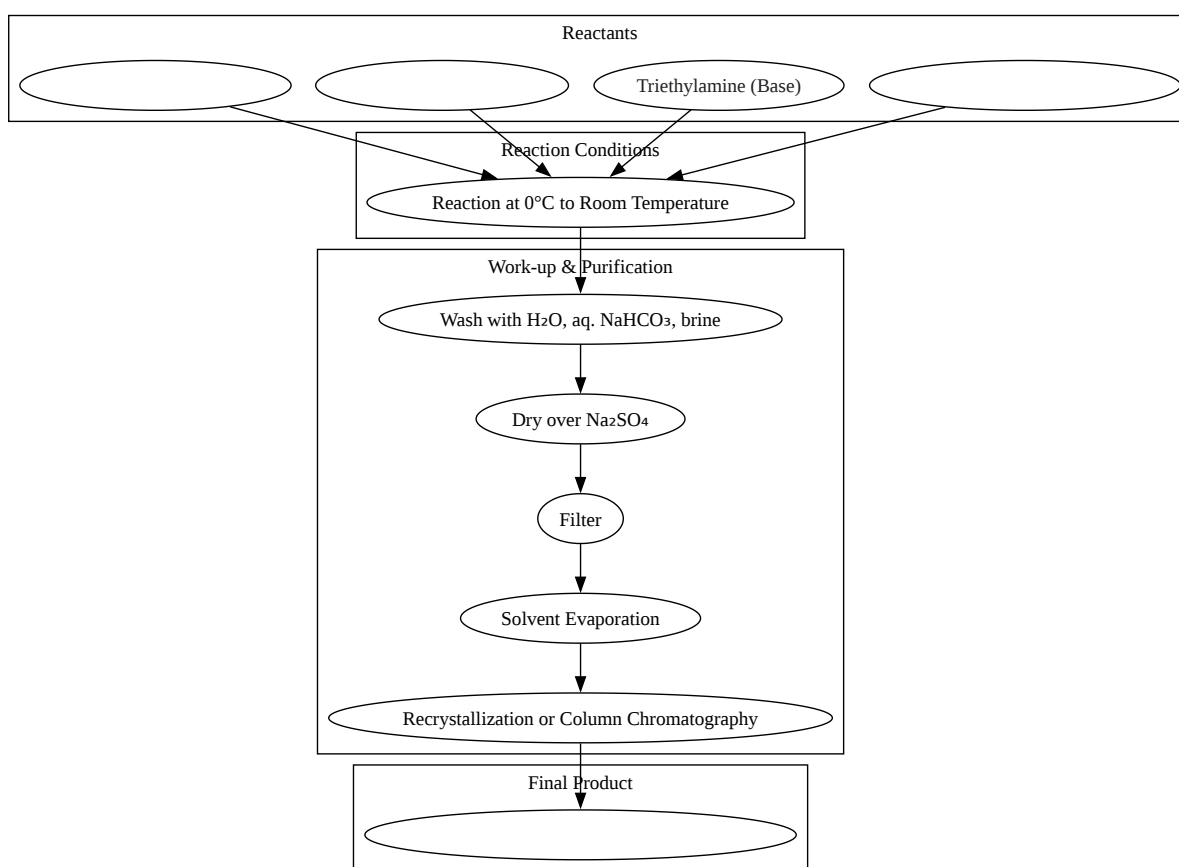
Table 2: Physical and Chemical Properties of Butyl 4-aminobenzoate (Precursor)

Property	Value	Reference
Physical State	White to light yellow crystalline powder	
Melting Point	57-59 °C	
Boiling Point	174 °C at 8 mmHg	
Solubility	Insoluble in water; Soluble in alcohol, ether, chloroform, and fatty oils.	[3]
pKa	~3.5 (amine) (Predicted)	
LogP	2.87	[3]

Synthesis and Experimental Protocols

The synthesis of **Butyl 4-[(chloroacetyl)amino]benzoate** can be readily achieved through the N-acylation of Butyl 4-aminobenzoate with chloroacetyl chloride. This is a standard and well-documented transformation in organic chemistry.

Proposed Synthesis of Butyl 4-[(chloroacetyl)amino]benzoate



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Detailed Experimental Protocol

Materials:

- Butyl 4-aminobenzoate (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a round-bottom flask under a nitrogen atmosphere, add Butyl 4-aminobenzoate and anhydrous dichloromethane.
- Cool the resulting solution to 0 °C using an ice bath.
- Slowly add triethylamine to the stirred solution.
- Add chloroacetyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution, water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral and Chemical Properties

While experimental spectra for **Butyl 4-[(chloroacetyl)amino]benzoate** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from its precursor.

Table 3: Spectral Data for Butyl 4-aminobenzoate (Precursor)

Technique	Key Features	Reference
^1H NMR	Signals corresponding to the aromatic protons, the $-\text{NH}_2$ protons, and the butyl ester chain protons.	[4]
^{13}C NMR	Resonances for the aromatic carbons, the ester carbonyl carbon, and the carbons of the butyl group.	[5]
IR Spectroscopy	Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and aromatic C-H stretching.	[6]
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight.	[7]

Expected Spectral Data for **Butyl 4-[(chloroacetyl)amino]benzoate**:

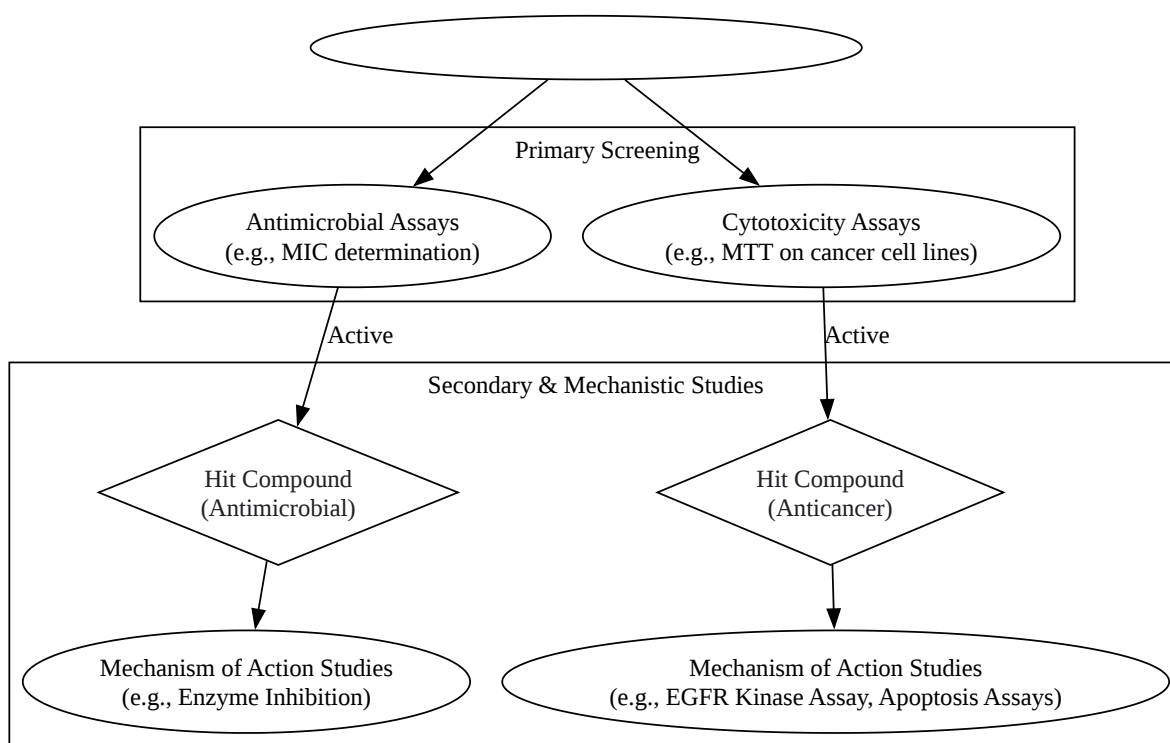
- ^1H NMR: The spectrum is expected to show a singlet for the N-H proton, a singlet for the two protons of the chloroacetyl group, signals for the aromatic protons, and signals for the butyl ester group.
- ^{13}C NMR: The spectrum should display signals for the two carbonyl carbons (amide and ester), the carbon bearing the chlorine atom, the aromatic carbons, and the carbons of the butyl chain.
- IR Spectroscopy: Key absorptions are anticipated for the N-H stretch, the two C=O stretches (amide and ester), and the C-Cl stretch.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 269.72 g/mol, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Chemical Reactivity and Stability

- **Reactivity:** The chloroacetyl group is a reactive electrophilic site, making the compound susceptible to nucleophilic substitution at the α -carbon. The amide and ester functionalities can undergo hydrolysis under acidic or basic conditions.
- **Stability:** The compound should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. It may be sensitive to light.

Potential Biological Activity and Experimental Workflow

While no specific biological activities for **Butyl 4-[(chloroacetyl)amino]benzoate** have been reported, related N-chloroacetylated compounds and other derivatives of 4-aminobenzoic acid have shown antimicrobial and anticancer activities.^{[8][9]} This suggests that **Butyl 4-[(chloroacetyl)amino]benzoate** could be a candidate for biological screening.



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Conclusion

Butyl 4-[(chloroacetyl)amino]benzoate is a readily accessible derivative of Butyl 4-aminobenzoate. While direct experimental data on its properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthesis protocol is robust and should allow for the efficient preparation of this compound for further study. Its structural features, particularly the reactive chloroacetyl group, make it an interesting candidate for further investigation in medicinal chemistry, potentially as an antimicrobial or anticancer agent. This guide serves as a

foundational resource for researchers interested in exploring the chemistry and potential applications of **Butyl 4-[(chloroacetyl)amino]benzoate**.

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References

- 1. BUTYL 4-[(CHLOROACETYL)AMINO]BENZOATE | 106214-24-8 [m.chemicalbook.com]
- 2. BUTYL 4-[(CHLOROACETYL)AMINO]BENZOATE [chemicalbook.com]
- 3. Butyl 4-aminobenzoate | C₁₁H₁₅NO₂ | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl 4-aminobenzoate(94-25-7) ¹H NMR [m.chemicalbook.com]
- 5. Butyl 4-aminobenzoate(94-25-7) ¹³C NMR [m.chemicalbook.com]
- 6. Butyl 4-aminobenzoate(94-25-7) IR Spectrum [chemicalbook.com]
- 7. Butamben [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
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